Superior Efficacy in Reducing Subjective Sleepiness: Solriamfetol vs. Modafinil, Armodafinil, and Pitolisant (Network Meta-Analysis)
In a 2023 network meta-analysis of 14 randomized controlled trials (N=3,085) evaluating wakefulness-promoting agents for excessive daytime sleepiness (EDS) in obstructive sleep apnea (OSA), solriamfetol demonstrated the largest mean reduction in Epworth Sleepiness Scale (ESS) score relative to placebo: -3.85 points (95% CI: -5.24 to -2.50; high certainty evidence). This exceeds the reductions observed with armodafinil–modafinil (-2.25 points; 95% CI: -2.85 to -1.64; moderate certainty) and pitolisant (-2.78 points; 95% CI: -4.03 to -1.51; moderate certainty) [1]. A separate network meta-analysis confirmed solriamfetol's highest ranking for ESS reduction, with a standardized mean difference (SMD) superior to pitolisant (SMD 0.45, 95% CI 0.02–0.88) and modafinil (SMD 0.42, 95% CI 0.05–0.79) [2].
| Evidence Dimension | Change in Epworth Sleepiness Scale (ESS) score from baseline at 4 weeks |
|---|---|
| Target Compound Data | Mean difference (MD) vs. placebo: -3.85 points (95% CI: -5.24 to -2.50); SMD vs. pitolisant: 0.45 (95% CI 0.02–0.88); SMD vs. modafinil: 0.42 (95% CI 0.05–0.79) |
| Comparator Or Baseline | Armodafinil–modafinil MD vs. placebo: -2.25 points (95% CI: -2.85 to -1.64); Pitolisant MD vs. placebo: -2.78 points (95% CI: -4.03 to -1.51) |
| Quantified Difference | Solriamfetol provides 1.60-point greater ESS reduction than armodafinil–modafinil and 1.07-point greater reduction than pitolisant; statistically significant SMD superiority vs. both pitolisant and modafinil |
| Conditions | Adults with excessive daytime sleepiness associated with obstructive sleep apnea; 4-week treatment duration; network meta-analysis of 14 RCTs (N=3,085) [1]; separate network meta-analysis of 13 RCTs for narcolepsy [2] |
Why This Matters
For procurement in clinical trial design or comparative pharmacology research, solriamfetol offers quantifiably superior efficacy in reducing subjective sleepiness, a primary endpoint in sleep disorder studies.
- [1] Annals of Internal Medicine. Comparative Efficacy and Safety of Wakefulness-Promoting Agents for Excessive Daytime Sleepiness in Patients With Obstructive Sleep Apnea: A Systematic Review and Network Meta-analysis. 2023 May;176(5). View Source
- [2] Pharmacological Interventions for Excessive Daytime Sleepiness in Adults with Narcolepsy: A Systematic Review and Network Meta-Analysis. 2022. PMID: 36290387. View Source
